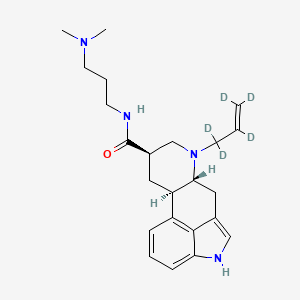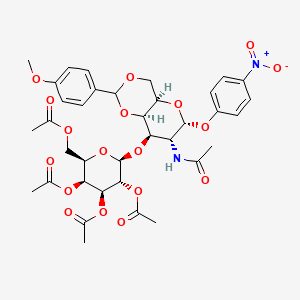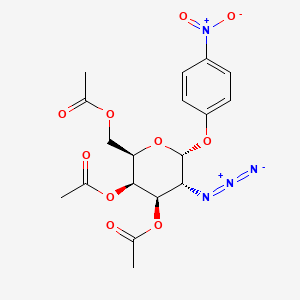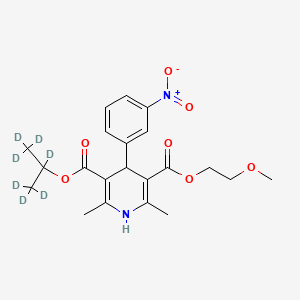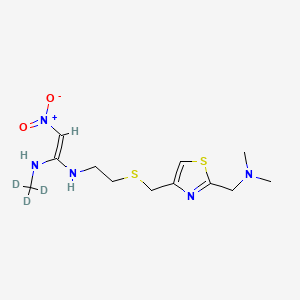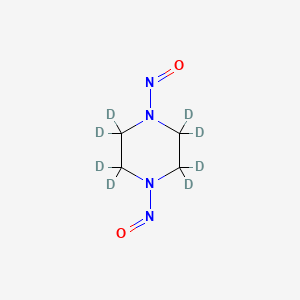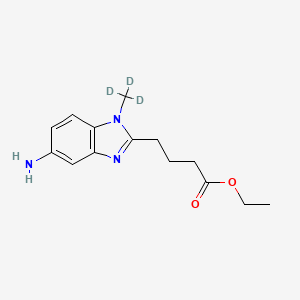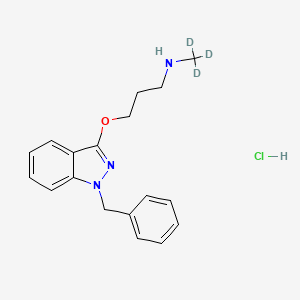
Demethyl Benzydamine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyl Benzydamine-d3 Hydrochloride is the deuterium labeled Demethyl Benzydamine Hydrochloride . It is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of this compound is C18H19D3ClN3O . Its molecular weight is 334.86 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.86 and a molecular formula of C18H19D3ClN3O . It is shipped at room temperature and should be stored under the recommended conditions in the Certificate of Analysis .Scientific Research Applications
Metabolic Studies and Pharmacokinetics
- Benzydamine Metabolism : Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism, with the N-oxygenation and N-demethylation processes being central to its metabolism in various species including rats, dogs, monkeys, and humans. This study highlights the different metabolic pathways of benzydamine in different species, indicating its significance in pharmacokinetic research (Taniguchi-Takizawa et al., 2015).
- Pharmacokinetic Modeling : Research on plasma concentrations of benzydamine and its primary metabolites in humanized-liver mice has provided insights into the drug's pharmacokinetics. This study showcases the importance of benzydamine in modeling and predicting human plasma metabolic profiles, which is crucial for drug development and safety evaluation (Yamazaki-Nishioka et al., 2018).
Analytical Method Development
- Liquid Chromatography Analysis : Benzydamine has been utilized in developing analytical methods for drug detection in biological samples. Studies have shown the effectiveness of chromatographic techniques in identifying and quantifying benzydamine and its metabolites, which is significant for both clinical and forensic toxicology (Carlucci et al., 2010).
Drug Delivery Systems
- Oral Mucositis Treatment : Research into the formulation of benzydamine hydrochloride-loaded fast dissolving oral strips aims to provide efficient treatment for oral mucositis, a common side effect of chemotherapy and radiotherapy. This illustrates the application of benzydamine in developing patient-friendly drug delivery systems (Yenilmez et al., 2023).
Clinical Trials and Therapeutic Efficacy
- Effectiveness in Urology : Clinical trials have evaluated the effectiveness of benzydamine hydrochloride in various urological conditions. These trials demonstrate the therapeutic potential of benzydamine in areas beyond its traditional anti-inflammatory uses (Sugiura & Ito, 1968).
- Radiation Therapy : Benzydamine hydrochloride rinse has been shown to reduce pain associated with radiation mucositis, a common side effect of radiation therapy. This points to its potential in managing radiation-induced oral complications (Epstein & Stevenson-Moore, 1986).
Mechanism of Action
Target of Action
Demethyl Benzydamine-d3 Hydrochloride is a deuterium labeled variant of Demethyl Benzydamine Hydrochloride . The primary target of this compound is similar to that of Benzydamine, which is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .
Mode of Action
This compound, like Benzydamine, interacts with its targets to provide pain relief and reduce inflammation . Although it is categorized as an NSAID, it demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It has various physicochemical properties and pharmacologic activities that facilitate its mechanism of action as an effective locally-acting NSAID with local anaesthetic and analgesic properties .
Biochemical Pathways
It is known that benzydamine has a pronounced antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi of the genus candida . This allows it to act against the etiological agent of infectious and inflammatory diseases .
Pharmacokinetics
The pharmacokinetics of this compound involves the use of stable heavy isotopes of hydrogen, carbon, and other elements incorporated into the drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Benzydamine, providing local anaesthetic and analgesic properties for pain relief and anti-inflammatory treatment .
Action Environment
The action environment of this compound is typically the local area where it is applied, such as the mouth, throat, or musculoskeletal system
properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBUAEBLTYVPPB-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747415 |
Source


|
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246817-08-2 |
Source


|
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




